Mass Difference vs. Unsubstituted Pyrazole Analog Affects Physicochemical Properties
The target compound (MW 243.30 g/mol) differs by +14.3 g/mol from the unsubstituted pyrazole analog N-{1-[4-(1H-pyrazol-3-yl)phenyl]ethyl}acetamide (MW 229.0 g/mol) due to the 1-methyl group on the pyrazole and the linear vs. branched ethyl linker . This mass increase corresponds to one methylene unit and alters molecular topology, which may influence solubility, permeability, and protein binding.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 243.30 g/mol |
| Comparator Or Baseline | N-{1-[4-(1H-pyrazol-3-yl)phenyl]ethyl}acetamide (Hit2Lead SC-49392743): 229.0 g/mol |
| Quantified Difference | +14.3 g/mol (+6.2%) |
| Conditions | Calculated from molecular formula; no experimental measurement required. |
Why This Matters
Molecular weight directly influences passive membrane permeability and solubility, critical for lead optimization and in vivo exposure; selecting the correct analog ensures consistency in SAR studies.
